
De-diazepin-2-one Clotiazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
De-diazepin-2-one Clotiazepam is a thienodiazepine drug that is a benzodiazepine analog. It is primarily used for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties . The compound is known for its ability to increase stage 2 non-rapid eye movement sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of De-diazepin-2-one Clotiazepam typically involves the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow chemistry. This method allows for efficient and scalable synthesis of benzodiazepines, including this compound .
Chemical Reactions Analysis
Types of Reactions
De-diazepin-2-one Clotiazepam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the benzene or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various metabolites that retain the core thienodiazepine structure but with modified functional groups .
Scientific Research Applications
De-diazepin-2-one Clotiazepam has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of benzodiazepine analogs.
Biology: Studied for its effects on GABA receptors and its role in neurotransmission.
Medicine: Used in the treatment of anxiety disorders, insomnia, and as a premedicant in minor surgeries.
Industry: Utilized in the development of new anxiolytic and anticonvulsant drugs.
Mechanism of Action
De-diazepin-2-one Clotiazepam acts at the benzodiazepine receptors (BZD) on the GABA_A receptor. It enhances the inhibitory effect of GABA by increasing the frequency of opening of the chloride channel, leading to hyperpolarization of the neuron and decreased probability of neuronal discharge . This action results in its anxiolytic, anticonvulsant, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of seizure disorders.
Lorazepam: Used for its sedative and anxiolytic properties.
Uniqueness
De-diazepin-2-one Clotiazepam is unique due to its thienodiazepine structure, where the benzene ring is replaced by a thiophene ring. This structural difference contributes to its distinct pharmacological profile and shorter elimination half-life compared to other benzodiazepines .
Properties
Molecular Formula |
C14H14ClNOS |
|---|---|
Molecular Weight |
279.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-[5-ethyl-2-(methylamino)thiophen-3-yl]methanone |
InChI |
InChI=1S/C14H14ClNOS/c1-3-9-8-11(14(16-2)18-9)13(17)10-6-4-5-7-12(10)15/h4-8,16H,3H2,1-2H3 |
InChI Key |
GONPMZRYALNCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





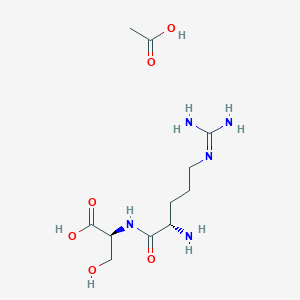

![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B13418037.png)

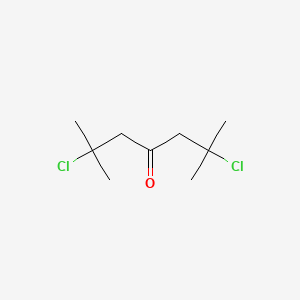
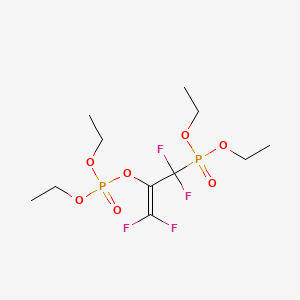
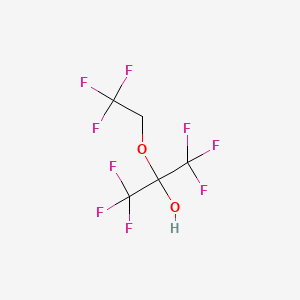
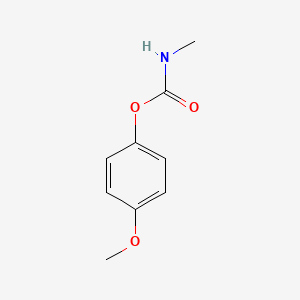
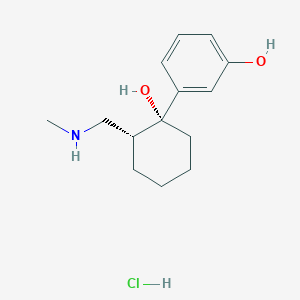
![2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13418073.png)
